One of the most notable applications of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is its role as a key building block in the production of Luliconazole [(R)-E-1]. [] Luliconazole is a potent antifungal medication used to treat various fungal infections, including those caused by dermatophytes, yeasts, and molds. [] The (S)-enantiomer is specifically utilized in the synthesis of Luliconazole due to its superior stereochemical properties. [, ]
Beyond Luliconazole, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol finds utility in the synthesis of other significant antifungal agents. It acts as an intermediate in the production of Miconazole, Econazole, and Sertaconazole. [, ] These medications are commonly prescribed for treating a range of fungal infections affecting the skin, nails, and mucous membranes. []
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral compound with significant relevance in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals. Its molecular formula is , and it has a molecular weight of 225.5 g/mol. This compound is classified as a secondary alcohol and is characterized by the presence of both chlorine and hydroxyl functional groups.
The synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol can be achieved through several methods, primarily focusing on asymmetric reduction techniques. Notable methods include:
The enzymatic synthesis typically involves the following steps:
The molecular structure of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol features:
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol participates in various chemical reactions typical for secondary alcohols:
These reactions are crucial for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
The mechanism of action for (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol primarily involves its interaction with biological targets:
Research indicates that related compounds interact with cytochrome P450 enzymes, affecting metabolic pathways and leading to changes in drug metabolism .
This compound exhibits typical reactivity associated with secondary alcohols and halogenated compounds:
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol serves as a crucial building block in synthetic organic chemistry. Its primary applications include:
Lactobacillus kefir tetrad mutant alcohol dehydrogenase (LK-TADH, A94T/F147L/L199H/A202L) enables high-efficiency synthesis of the target compound. This engineered enzyme achieves >99.5% enantiomeric excess (ee) at industrially viable substrate loads of 60 g/L. Coupled with Bacillus subtilis glucose dehydrogenase (GDH) for NADPH cofactor regeneration, the system achieves 100% conversion in 6 hours (productivity: 360 g/L/day). Molecular docking simulations confirm that the mutant's enlarged substrate-binding pocket accommodates the dichlorophenyl group, while hydrophobic residues stabilize the prochiral ketone via π-alkyl interactions [2]. The biocatalytic reduction occurs at 35°C in aqueous buffer (pH 7.0), generating the (S)-alcohol with negligible byproducts.
Table 1: Performance Comparison of ADH Variants for (S)-CPEO Synthesis
Enzyme Source | Substrate Loading (g/L) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
LK-TADH mutant | 60 | 6 | >99.5 | 100 |
Scheffersomyces stipitis | 5 | 24 | 90 | 85 |
Debaryomyces hansenii | 44.4 | 12 | 99 | 89 |
Cyberlindnera saturnus ZJPH1807 whole-cells catalyze asymmetric reduction to (R)-CPEO (>99.9% ee), but analogous engineering approaches enable (S)-isomer production. Immobilization of Lactobacillus paracasei in natural deep eutectic solvents (NADES) enhances cell membrane permeability, improving cofactor recycling and substrate uptake. This system achieves 92% yield at 100 mM substrate concentration—10× higher than aqueous systems. Critical to success is the NADES choline chloride/trehalose (C/Tre, 1:2 molar ratio), which preserves cell viability (>95%) while reducing intracellular energy barriers for NADPH-dependent ketone reduction [4] [8].
Thermomyces lanuginosus lipase (TLL) immobilized on Immobead-150 resolves racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate with 99% ee for the (S)-alcohol. However, the theoretical maximum yield is constrained to 50% due to inherent resolution limitations. Novozym 435 (CAL-B) shows comparable enantioselectivity (97% ee) but lower conversion efficiency (50% vs. TLL's 52%). The reaction proceeds in organic solvents (e.g., heptane) at 40°C, where enzymatic acylation of the undesired (R)-alcohol enables selective isolation of the target (S)-enantiomer [2] [4].
Chiral oxazaborolidine catalysts (e.g., S-(-)-2-methyl-CBS-oxazaborolidine) enable chemical synthesis of (S)-CPEO with >99% ee. Borane complexes serve as hydride donors in anhydrous toluene at -20°C. Ruthenium/Iridium complexes (e.g., BINAP-Ru) achieve similar enantioselectivity via asymmetric hydrogenation but require high-pressure H₂ (50–100 bar) and exhibit sensitivity to halogen impurities. Though effective, these methods suffer from expensive metal catalysts, stringent anhydrous conditions, and toxic byproducts compared to biocatalytic routes [2] [10].
Choline chloride-based NADES (e.g., C/Tre) enhances Cyberlindnera saturnus whole-cell activity by 2.3-fold. At 15% (v/v) concentration, C/Tre improves substrate solubility while maintaining enzyme stability through hydrogen-bonding interactions with protein surfaces. This system reduces product inhibition by facilitating in situ extraction of (S)-CPEO into the NADES phase, enabling 95% yield at 200 mM substrate load—unattainable in pure aqueous media [4].
Methyl-β-cyclodextrin (MCD, 20 mM) increases the aqueous solubility of CPE by 8.5× through host-guest inclusion. The hydrophobic cavity encapsulates the dichlorophenyl group, shielding cells from toxicity while enabling gradual substrate release. Synergistically combined with NADES, MCD enhances cofactor accessibility to ADH active sites, boosting reaction velocity by 70%. This dual-solvent system achieves space-time yields of 110 g/L/day—viable for industrial-scale production [4].
Table 2: Solvent Systems for Enhanced Biocatalysis of (S)-CPEO
Solvent System | Substrate Loading (mM) | ee (%) | Yield (%) | Key Mechanism |
---|---|---|---|---|
Aqueous buffer (control) | 10 | >99 | 35 | Baseline activity |
15% (v/v) C/Tre NADES | 200 | 99.5 | 95 | Membrane permeability enhancement |
20 mM MCD | 50 | 99.2 | 78 | Substrate solubilization |
C/Tre + MCD | 200 | 99.7 | 97 | Synergistic substrate delivery |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7